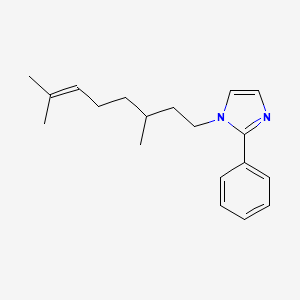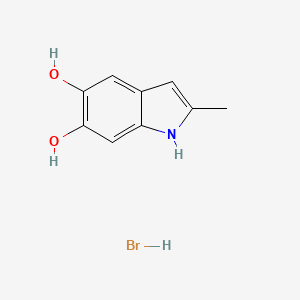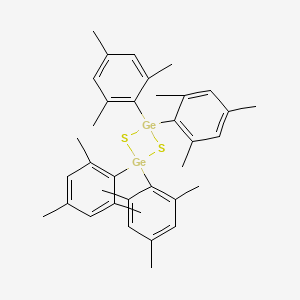![molecular formula C16H34O2 B14304401 3-{[(2-Ethylhexyl)peroxy]methyl}heptane CAS No. 120599-95-3](/img/structure/B14304401.png)
3-{[(2-Ethylhexyl)peroxy]methyl}heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(2-Ethylhexyl)peroxy]methyl}heptane is an organic compound characterized by a branched hydrocarbon structure with a peroxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-Ethylhexyl)peroxy]methyl}heptane typically involves the reaction of 2-ethylhexanol with heptanal in the presence of a peroxy acid. The reaction conditions often include a nonaqueous solvent such as chloroform, ether, acetone, or dioxane to prevent hydrolysis of the epoxide ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[(2-Ethylhexyl)peroxy]methyl}heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and vicinal diols.
Reduction: Reduction reactions can convert the peroxy group to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Meta-chloroperoxybenzoic acid (MCPBA) is commonly used for epoxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can facilitate substitution reactions.
Major Products
Epoxides: Formed through oxidation reactions.
Vicinal Diols: Produced from the hydrolysis of epoxides.
Alcohols: Resulting from reduction reactions.
Applications De Recherche Scientifique
3-{[(2-Ethylhexyl)peroxy]methyl}heptane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the formulation of fuels, lubricants, and other industrial products.
Mécanisme D'action
The mechanism of action of 3-{[(2-Ethylhexyl)peroxy]methyl}heptane involves the interaction of its peroxy group with various molecular targets. The electrophilic oxygen atom in the peroxy group can react with nucleophilic sites in other molecules, leading to the formation of epoxides and subsequent reactions. The compound’s effects are mediated through pathways involving oxidation and reduction reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-ethyl-2,2-dimethylheptane: A branched hydrocarbon with similar structural features but lacking the peroxy group.
2,2-dimethyl-3-hexyne: Another branched hydrocarbon with a triple bond instead of a peroxy group.
Uniqueness
3-{[(2-Ethylhexyl)peroxy]methyl}heptane is unique due to its peroxy group, which imparts distinct chemical reactivity and potential applications compared to other branched hydrocarbons. The presence of the peroxy group allows for specific oxidation reactions that are not possible with similar compounds lacking this functional group.
Propriétés
Numéro CAS |
120599-95-3 |
|---|---|
Formule moléculaire |
C16H34O2 |
Poids moléculaire |
258.44 g/mol |
Nom IUPAC |
3-(2-ethylhexylperoxymethyl)heptane |
InChI |
InChI=1S/C16H34O2/c1-5-9-11-15(7-3)13-17-18-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3 |
Clé InChI |
WTBPWOVBWKJVPF-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COOCC(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


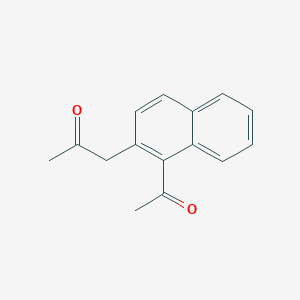
![Phenyl[4-(trifluoromethyl)-1H-pyrrol-3-yl]methanone](/img/structure/B14304325.png)
![1-[1-(2-Octoxyphenyl)ethenyl]imidazole;oxalic acid](/img/structure/B14304327.png)
![2,2,6-Trimethylbicyclo[4.1.0]heptan-1-ol](/img/structure/B14304338.png)
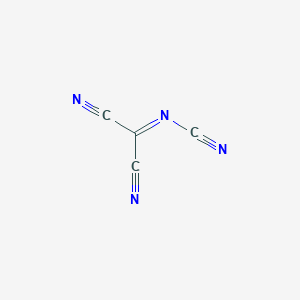
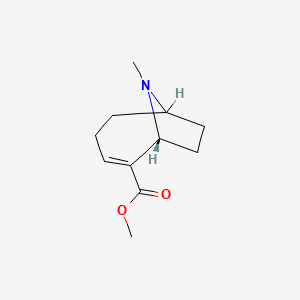

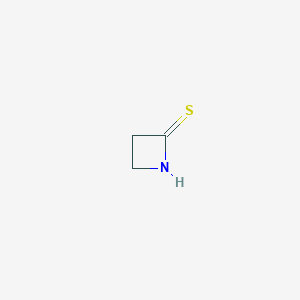
![1-{2,4-Dihydroxy-3,5-bis[(4-methoxyphenyl)methyl]phenyl}ethan-1-one](/img/structure/B14304371.png)
